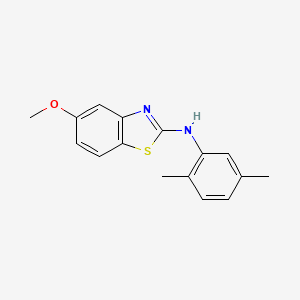

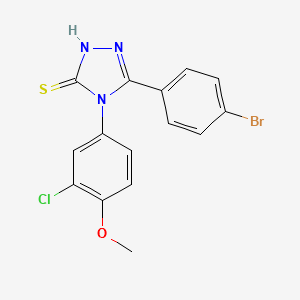

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound, and an amine group attached to a 2,5-dimethylphenyl group. The presence of the methoxy group indicates that there is an oxygen atom connected to a methyl group in the molecule .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, phenols, or carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system present in the benzothiazole ring. The presence of the amine group could potentially allow for hydrogen bonding .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For instance, the amine group could participate in acid-base reactions, and the benzothiazole ring could undergo electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition One notable application of benzothiazole derivatives, which share structural similarities with N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine, is in the field of corrosion inhibition. A study demonstrated the effectiveness of certain 2-phenyl-benzothiazole derivatives, including (4-benzothiazole-2-yl-phenyl)-dimethyl-amine, in enhancing the corrosion resistance of mild steel in acidic environments. The compound showed significant inhibition efficiency, attributed to its adsorption and protective layer formation on the metal surface, following the Langmuir adsorption isotherm model. This application is crucial in industrial settings to prevent material degradation and ensure longevity (Zohreh Salarvand et al., 2017).

Antifungal Activities Another research focus has been on the antifungal properties of benzothiazole derivatives. The antifungal effect of various benzothiazole compounds against fungi like Aspergillus terreus and Aspergillus niger was explored, highlighting the potential of these derivatives as bioactive compounds. This suggests their potential for development into antifungal agents, which is significant for medical and agricultural applications to combat fungal infections and diseases (N. N. Jafar et al., 2017).

Luminescence Sensing Benzothiazole derivatives have also been utilized in the development of luminescent materials. For example, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks were synthesized and showed potential as fluorescence sensors. These materials demonstrated selective sensitivity to benzaldehyde derivatives, indicating their application in chemical sensing and detection technologies (B. Shi et al., 2015).

Anticancer Research Research into benzimidazole derivatives, closely related to benzothiazoles, has revealed potential anticancer activities. Compounds synthesized in one study exhibited varying degrees of cytotoxicity against cancer cell lines, with one showing moderate effectiveness. This opens avenues for further investigation into benzothiazole derivatives as potential anticancer agents, highlighting the importance of structural modifications to enhance bioactivity (A. El-Shekeil et al., 2012).

Environmental Applications Benzothiazole derivatives have also been explored for environmental applications, such as the removal of pollutants from water. The synthesis of tertiary amine-functionalized adsorption resins demonstrated their efficiency in adsorbing benzophenone-4, a common UV filter in cosmetics that poses environmental risks. This research contributes to the development of more effective and sustainable methods for water purification and pollution control (Xia Zhou et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-10-4-5-11(2)13(8-10)17-16-18-14-9-12(19-3)6-7-15(14)20-16/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNGSXFZZFYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC3=C(S2)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan](/img/structure/B2581339.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2581341.png)

![(4-Methyl-1,3-thiazol-5-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2581345.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2581346.png)

![6-Oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2581352.png)

![1-(2-Fluorobenzyl)-3'-(3-(trifluoromethyl)phenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2581353.png)

![(E)-3-(but-2-en-1-yl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581358.png)